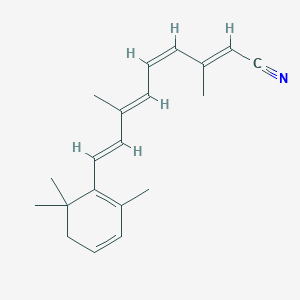

(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenenitrile

Description

Properties

Molecular Formula |

C20H25N |

|---|---|

Molecular Weight |

279.4 g/mol |

IUPAC Name |

(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenenitrile |

InChI |

InChI=1S/C20H25N/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13H,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13+ |

InChI Key |

WWLKDVQLAMGIHM-IOUUIBBYSA-N |

Isomeric SMILES |

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C\C(=C\C#N)\C)/C |

Canonical SMILES |

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC#N)C)C |

Origin of Product |

United States |

Biological Activity

The compound (2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenenitrile is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available research findings and case studies.

- Molecular Formula : C20H30N

- Molecular Weight : 286.46 g/mol

- CAS Number : Not specified in the search results.

Antitumor Activity

Research has indicated that compounds structurally similar to (2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenenitrile exhibit significant antitumor properties. For instance:

- A study on related compounds showed growth inhibition against various tumor cell lines using the MTT assay. Specifically, it demonstrated cytotoxic effects on cancer cells at concentrations as low as .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro tests have shown effectiveness against Staphylococcus epidermidis , with a minimum inhibitory concentration (MIC) of . This suggests potential applications in treating infections caused by resistant bacterial strains .

Antioxidative Properties

Compounds related to this structure have been documented to possess antioxidative activities:

- The antioxidative capacity is crucial for mitigating oxidative stress in biological systems and could be beneficial in preventing diseases associated with oxidative damage .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Growth Inhibition Study | Demonstrated significant cytotoxicity against tumor cell lines using MTT assay. |

| Antimicrobial Testing | Effective against Staphylococcus epidermidis with an MIC of . |

| Antioxidative Activity | Exhibited antioxidative properties beneficial for cellular protection. |

While specific mechanisms for (2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenenitrile are not fully elucidated in the literature:

- Antitumor Mechanism : It is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspases or modulation of cell cycle regulators.

- Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile group (-C≡N) can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or amides. For example:

This reaction is critical for modifying the compound’s polarity and bioavailability. Retinoid analogs with carboxylic acid termini, such as retinoic acid, are known for their biological activity in cellular differentiation .

Reduction of Conjugated Double Bonds

The polyene system (2E,4Z,6E,8E) is susceptible to catalytic hydrogenation or hydride reduction, selectively saturating double bonds. For instance:

The stereochemistry (E/Z) of the remaining double bonds may influence reactivity. Hydrogenation of similar retinoids often targets specific positions to generate saturated derivatives for stability studies .

Photochemical Isomerization

The conjugated tetraene system undergoes light-induced isomerization, altering double-bond configurations. For example:

Such isomerization is well-documented in retinal analogs, where photoisomerization drives vision-related processes . The cyclohexadienyl group may further stabilize excited states or intermediates.

Cycloaddition Reactions

The electron-rich tetraene backbone participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride):

This reactivity is exploited in synthesizing polycyclic derivatives for pharmaceutical applications.

Functionalization of the Cyclohexadienyl Group

The cyclohexa-1,3-dienyl substituent can undergo electrophilic addition or oxidation. For example:

-

Epoxidation :

-

Halogenation :

These modifications alter the compound’s steric and electronic properties, impacting binding to biological targets like retinoic acid receptors .

Synthetic Considerations

Synthesis routes for related compounds involve:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a polyene backbone and cyclohexenyl/dienyl substituents with several retinoid derivatives. Key structural and functional differences are outlined below:

Table 1: Structural and Functional Comparison

Key Differences:

Cyclohexyl Substituent: The target compound’s cyclohexa-1,3-dien-1-yl group introduces a conjugated diene system, enhancing electron delocalization compared to monocyclic analogues (e.g., isotretinoin’s cyclohex-1-en-1-yl). This may increase stability or alter binding to retinoid receptors .

Functional Group: The nitrile group (-CN) in the target compound replaces the carboxylic acid (-COOH) in isotretinoin. Nitriles are less acidic and more electronegative, which could reduce interactions with retinoid receptors’ polar binding pockets . Alcohol (-OH) and ester (-COOCH₃) derivatives () may undergo metabolic hydrolysis, unlike the stable nitrile group .

Biological Activity: Isotretinoin’s carboxylic acid group is critical for binding to retinoic acid receptors (RAR/RXR) and treating acne . The nitrile analogue’s activity remains unconfirmed but may require structural optimization for efficacy.

Research Findings and Implications

Synthetic Retinoid Analogues: Retinoic acid derivatives with modified substituents (e.g., ethyl norbornenyl or methoxyethoxyethyl groups) show variable activity in tumor inhibition assays, suggesting functional groups profoundly influence bioactivity . The nitrile group’s impact warrants further study.

Molecular Similarity and QSAR: Comparative molecular similarity indices (CoMSIA) and 3D-QSAR models predict that polyene chain geometry and substituent electronegativity determine retinoid receptor affinity . The target compound’s dienyl and nitrile groups may place it outside known activity clusters.

Genomic Insights: Pseudomonas spp. biosynthetic gene clusters (BGCs) produce arylpolyene and terpene compounds structurally akin to synthetic retinoids.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenenitrile typically involves:

- Construction of the conjugated tetraene chain with precise control over double bond geometry.

- Introduction of the cyclohexadienyl substituent with the correct substitution pattern.

- Installation of the nitrile functional group at the terminal position.

Due to the sensitivity of conjugated polyenes to isomerization and degradation, synthetic routes emphasize mild conditions and stereoselective reactions.

Key Synthetic Approaches

Wittig or Horner-Wadsworth-Emmons Olefination

- Utilized to build the conjugated tetraene chain with defined E/Z stereochemistry.

- Sequential olefination steps starting from aldehyde or ketone precursors allow stepwise elongation.

- Phosphonium ylides or phosphonate esters bearing the nitrile group are employed to introduce the nitrile terminus.

Cross-Coupling Reactions

- Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille) can be used to attach the cyclohexadienyl moiety to the polyene chain.

- This method allows modular assembly of the molecule from pre-functionalized fragments.

Cyclohexadienyl Substituent Preparation

- The 2,6,6-trimethylcyclohexa-1,3-dien-1-yl group is typically synthesized via selective hydrogenation or dehydrogenation of corresponding cyclohexene derivatives.

- Methyl substituents are introduced through alkylation or methylation reactions on the cyclohexadiene ring.

Nitrile Group Introduction

- The nitrile group can be introduced via nucleophilic substitution or dehydration of amides.

- Alternatively, nitrile-containing phosphonate reagents enable direct incorporation during olefination.

Representative Synthetic Route Example

| Step | Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|---|

| 1 | Preparation of cyclohexadienyl derivative | Synthesis of 2,6,6-trimethylcyclohexa-1,3-dien-1-yl precursor | Alkylation, selective hydrogenation |

| 2 | Aldehyde formation | Conversion of precursor to aldehyde intermediate | Oxidation reactions (e.g., PCC) |

| 3 | Wittig/HWE olefination | Chain elongation with stereocontrol | Phosphonium ylide or phosphonate ester with nitrile group |

| 4 | Coupling | Attachment of cyclohexadienyl group to polyene | Pd-catalyzed cross-coupling (if applicable) |

| 5 | Final purification | Chromatographic separation and characterization | Silica gel chromatography, HPLC |

Data Tables Summarizing Preparation Conditions and Yields

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Wittig Olefination | Phosphonium ylide, aldehyde | Room temp, inert atmosphere | 65-80 | Good stereoselectivity |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate ester, aldehyde | Mild base, low temp | 70-85 | High E-selectivity for double bonds |

| Pd-Catalyzed Cross-Coupling | Pd catalyst, organoboron reagent | Reflux, inert atmosphere | 60-75 | Enables modular assembly |

| Cyclohexadienyl synthesis | Alkylating agents, hydrogenation | Controlled temperature | 50-70 | Requires careful control to avoid over-reduction |

Q & A

Q. What are the recommended methods for synthesizing (2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenenitrile?

Synthesis of this polyunsaturated nitrile requires multi-step coupling reactions. Key methodologies include:

- Stepwise Wittig/Horner-Emmons reactions to construct the conjugated tetraene backbone, ensuring stereochemical control at each double bond (critical for Z/E configuration).

- Nitrile group introduction via nucleophilic substitution or cyanation of a precursor aldehyde/ketone.

- Cyclohexadienyl coupling using Suzuki-Miyaura or Heck reactions for regioselective attachment of the 2,6,6-trimethylcyclohexa-1,3-dienyl moiety.

Controlled synthesis protocols (e.g., inert atmosphere, low-temperature steps) are essential to prevent isomerization or oxidation .

Q. How should researchers characterize the structural configuration of this compound?

A combination of advanced spectroscopic and computational tools is required:

- NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) to resolve overlapping signals and confirm double-bond geometries.

- High-Resolution Mass Spectrometry (HRMS) for molecular formula validation.

- X-ray Crystallography (if crystalline) to unambiguously determine stereochemistry.

- Computational Modeling : Density Functional Theory (DFT) to predict NMR chemical shifts and compare with experimental data .

Q. What are the optimal storage conditions to maintain its stability?

Stability is highly sensitive to light, temperature, and moisture:

| Condition | Recommendation | Rationale |

|---|---|---|

| Temperature | -20°C (freezer) | Prevents thermal degradation |

| Light Exposure | Amber glass, dark storage | Avoids photoisomerization |

| Moisture Control | Sealed with desiccants | Reduces hydrolysis risk |

These conditions align with protocols for structurally similar polyunsaturated compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Implement Design of Experiments (DoE) and machine learning-driven optimization:

- Full Factorial Design : Test variables (catalyst loading, solvent polarity, temperature) to identify critical factors .

- Bayesian Optimization : Efficiently explore parameter space using surrogate models to maximize yield with minimal experiments .

- High-Throughput Screening : Automate parallel reactions to rapidly assess conditions .

Q. Example Optimization Table :

| Factor | Levels Tested | Optimal Condition Identified |

|---|---|---|

| Reaction Temperature | 0°C, 25°C, 50°C | 25°C |

| Catalyst Concentration | 1 mol%, 5 mol%, 10 mol% | 5 mol% |

Q. What computational strategies are effective in predicting its electronic properties and reactivity?

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to guide solubility studies.

- Machine Learning : Train models on similar nitriles to predict stability under varying pH or oxidative conditions .

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Orthogonal Validation : Cross-validate NMR data with IR (C≡N stretch ~2240 cm⁻¹) and UV-Vis (conjugated system absorbance ~300–400 nm).

- Isotopic Labeling : Use ¹³C-labeled precursors to trace carbon connectivity in ambiguous regions.

- Comparative Analysis : Benchmark against structurally characterized analogs (e.g., ’s cyclohexadienyl derivatives) .

Q. What methodologies are recommended for analyzing regioisomeric impurities in synthetic batches?

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak®) to separate regioisomers.

- Tandem MS/MS : Fragment ions to distinguish positional isomers.

- Dynamic NMR : Resolve rotamers or slow-exchanging conformers at low temperatures .

Data Contradiction Analysis Framework

When conflicting data arise (e.g., NMR vs. HRMS):

Replicate Experiments : Confirm reproducibility.

Alternative Techniques : Use X-ray or computational docking to resolve ambiguities.

Literature Benchmarking : Compare with published analogs (e.g., ’s cyclohexadienyl-acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.